molecular formula C13H18O5S B13444969 ethyl (R)-2-methylsulfonyloxy-4-phenylbutyrate CAS No. 129277-08-3

ethyl (R)-2-methylsulfonyloxy-4-phenylbutyrate

Cat. No.: B13444969
CAS No.: 129277-08-3
M. Wt: 286.35 g/mol
InChI Key: QKQLJQXSPKYPFD-GFCCVEGCSA-N
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Description

Ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings . This particular compound features a complex structure with a phenyl group, a butyrate ester, and a methylsulfonyloxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is slow and reversible, requiring careful control of temperature and reaction time to maximize yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products

Scientific Research Applications

Ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical reactions. The phenyl group may interact with aromatic receptors, while the methylsulfonyloxy group can undergo nucleophilic substitution reactions .

Comparison with Similar Compounds

Ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate can be compared with other esters such as:

The uniqueness of ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate lies in its complex structure, which allows for a broader range of chemical reactions and applications compared to simpler esters.

Properties

CAS No.

129277-08-3

Molecular Formula

C13H18O5S

Molecular Weight

286.35 g/mol

IUPAC Name

ethyl (2R)-2-methylsulfonyloxy-4-phenylbutanoate

InChI

InChI=1S/C13H18O5S/c1-3-17-13(14)12(18-19(2,15)16)10-9-11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3/t12-/m1/s1

InChI Key

QKQLJQXSPKYPFD-GFCCVEGCSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)OS(=O)(=O)C

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C

Origin of Product

United States

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